N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that features a unique combination of an adamantyl group and a triazole ring The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule The triazole ring, on the other hand, is a versatile heterocycle that exhibits a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with a nucleophile.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole derivative with an appropriate thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring or the adamantyl group, depending on the conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Triazole Derivatives: Formed from reduction reactions.
Substituted Adamantyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: The stability and rigidity of the adamantyl group make this compound useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The triazole ring’s biological activity can be harnessed for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound’s lipophilicity allows it to integrate into cell membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantylacetamide: Similar in structure but lacks the triazole ring.
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which also contain the triazole ring.
Uniqueness
Combination of Adamantyl and Triazole: The unique combination of the adamantyl group and the triazole ring in N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide imparts distinct properties, such as enhanced stability and biological activity.
Thioether Linkage: The presence of a thioether linkage further differentiates this compound from other similar molecules.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-3-4-5-16-21-22-18(23(16)2)25-12-17(24)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGSEIJSNJRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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